molecular formula C19H22N6O B2701512 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine CAS No. 2380083-69-0

3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine

Cat. No.: B2701512
CAS No.: 2380083-69-0
M. Wt: 350.426
InChI Key: YUAXRIGLXROHKU-UHFFFAOYSA-N
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Description

3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an oxadiazole ring with a pyridazine and piperazine moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with nitriles under acidic or basic conditions.

    Introduction of the pyridazine moiety: This step involves the cyclization of appropriate precursors to form the pyridazine ring.

    Attachment of the piperazine group: This is usually done through nucleophilic substitution reactions where the piperazine ring is introduced to the intermediate compound.

    Final assembly: The final step involves coupling the previously synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.

    Pyridazine derivatives: Studied for their potential in treating cardiovascular diseases.

    Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive properties.

Uniqueness

3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine stands out due to its unique combination of structural features, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-14-3-5-16(6-4-14)17-7-8-18(22-21-17)25-11-9-24(10-12-25)13-19-20-15(2)23-26-19/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAXRIGLXROHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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